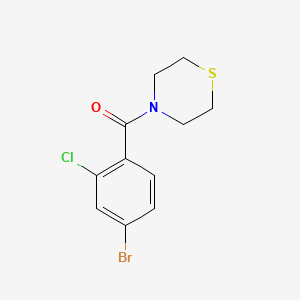

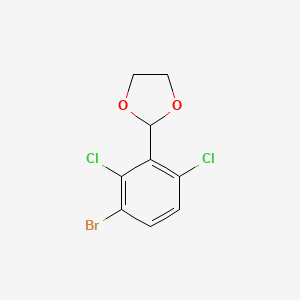

![molecular formula C14H10ClFO B6286848 2-Chloro-4'-fluoro-5-methyl-[1,1'-biphenyl]-4-carbaldehyde CAS No. 2586125-98-4](/img/structure/B6286848.png)

2-Chloro-4'-fluoro-5-methyl-[1,1'-biphenyl]-4-carbaldehyde

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

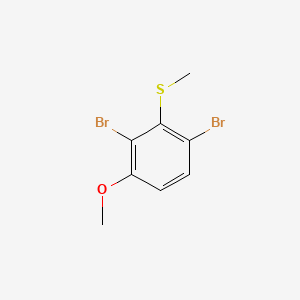

The compound “2-Chloro-4’-fluoro-5-methyl-[1,1’-biphenyl]-4-carbaldehyde” is a derivative of biphenyl, which is a type of organic compound that contains two phenyl rings . The compound has a molecular formula of C13H10ClF . It is a complex organic molecule with chlorine, fluorine, and methyl groups attached to a biphenyl core .

Applications De Recherche Scientifique

2-Chloro-4'-fluoro-5-methyl-[1,1'-biphenyl]-4-carbaldehyde is used in a variety of scientific research applications. It is used as a fluorescent dye for biological imaging, as a reagent in organic synthesis, and as a building block for the synthesis of other compounds. It is also used in the synthesis of drugs, such as anti-cancer drugs, antibiotics, and antiviral agents.

Mécanisme D'action

Target of Action

Compounds with similar structures, such as benzylic halides, typically interact with various enzymes and receptors in the body .

Mode of Action

Based on its structural similarity to benzylic halides, it may undergo reactions such as free radical bromination, nucleophilic substitution, and oxidation . The exact interaction with its targets and the resulting changes would depend on the specific biological context.

Biochemical Pathways

Benzylic compounds are known to participate in various biochemical reactions, including those involving free radicals . These reactions can affect multiple pathways and have downstream effects on cellular processes.

Result of Action

Similar compounds can cause a variety of effects, ranging from enzyme inhibition to the modulation of receptor activity .

Action Environment

Environmental factors such as pH, temperature, and the presence of other compounds can influence the action, efficacy, and stability of 2-Chloro-4’-fluoro-5-methyl-[1,1’-biphenyl]-4-carbaldehyde. For instance, certain reactions may be favored in acidic or basic conditions, while others may occur more readily at higher temperatures .

Avantages Et Limitations Des Expériences En Laboratoire

The main advantage of using 2-Chloro-4'-fluoro-5-methyl-[1,1'-biphenyl]-4-carbaldehyde in laboratory experiments is its unique chemical structure, which makes it an ideal candidate for further research and development. It is also relatively stable and can be synthesized from commercially available starting materials. However, the compound is toxic and should be handled with caution.

Orientations Futures

The future directions for research and development of 2-Chloro-4'-fluoro-5-methyl-[1,1'-biphenyl]-4-carbaldehyde are numerous. These include further research into its biochemical and physiological effects, development of new synthesis methods, and exploration of its potential applications in drug development. Additionally, further research is needed to understand the mechanism of action of this compound and its interactions with other molecules in the cell. Finally, this compound could be used as a fluorescent dye for biological imaging and as a reagent in organic synthesis.

Méthodes De Synthèse

2-Chloro-4'-fluoro-5-methyl-[1,1'-biphenyl]-4-carbaldehyde can be synthesized from commercially available starting materials. The most common method is the reaction of 4-chloro-5-fluoro-2-methylbenzaldehyde (this compound-aldehyde) with 1,1'-biphenyl-4-carbaldehyde (BP-aldehyde) in the presence of a base. The reaction is carried out at room temperature and yields this compound as the main product.

Safety and Hazards

The specific safety and hazard information for “2-Chloro-4’-fluoro-5-methyl-[1,1’-biphenyl]-4-carbaldehyde” is not available in the sources retrieved. It is generally recommended to handle chemical compounds with care, avoid dust formation, avoid breathing in mist, gas or vapors, avoid contact with skin and eyes, and use personal protective equipment .

Propriétés

IUPAC Name |

5-chloro-4-(4-fluorophenyl)-2-methylbenzaldehyde |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H10ClFO/c1-9-6-13(14(15)7-11(9)8-17)10-2-4-12(16)5-3-10/h2-8H,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WPCADLJZOROKGQ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C=C1C=O)Cl)C2=CC=C(C=C2)F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H10ClFO |

Source

|

| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

248.68 g/mol |

Source

|

| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

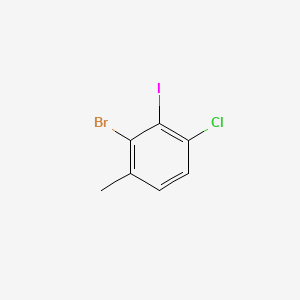

![2,4'-Difluoro-5-methyl-[1,1'-biphenyl]-4-carbaldehyde](/img/structure/B6286860.png)

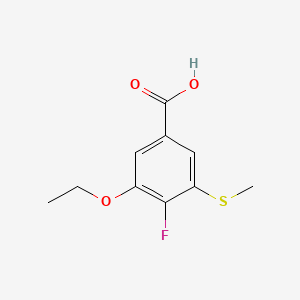

![3'-Chloro-3,4'-dimethyl-[1,1'-biphenyl]-4-carbaldehyde](/img/structure/B6286867.png)

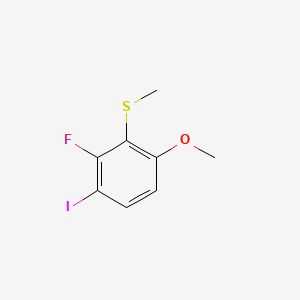

![4'-Chloro-2-fluoro-5-methyl-[1,1'-biphenyl]-4-carbaldehyde](/img/structure/B6286874.png)

![2,4'-Dichloro-3'-fluoro-[1,1'-biphenyl]-4-carbaldehyde](/img/structure/B6286880.png)